methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a piperazine ring substituted with a benzyl group and ester functionality.
Preparation Methods
The synthesis of methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Benzyl Substitution: The benzyl group is introduced via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the piperazine derivative to form the methyl ester.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester functionality, leading to the formation of different derivatives.
Scientific Research Applications
Methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate involves its interaction with specific molecular targets. The benzyl group and ester functionality play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate can be compared with other similar compounds, such as:
Methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]butanoate: Similar structure but with a butanoate ester.
Ethyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate: Similar structure but with an ethyl ester.
Methyl 3-[(2S)-4-phenyl-3,6-dioxopiperazin-2-yl]propanoate: Similar structure but with a phenyl group instead of a benzyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
CAS No. |
2694057-04-8 |
---|---|
Molecular Formula |
C15H18N2O4 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate |
InChI |
InChI=1S/C15H18N2O4/c1-21-14(19)8-7-12-15(20)17(10-13(18)16-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,18)/t12-/m0/s1 |
InChI Key |
XXDFNNZLDGGOSI-LBPRGKRZSA-N |
Isomeric SMILES |
COC(=O)CC[C@H]1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)CCC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.